



Application Note: Elucidation of Ozagrel Impurity III Structure using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ozagrel impurity III	
Cat. No.:	B15234990	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozagrel is a thromboxane A2 synthase inhibitor used as an antiplatelet agent.[1] During the synthesis and storage of active pharmaceutical ingredients (APIs) like Ozagrel, impurities can arise from starting materials, intermediates, or degradation products. Regulatory authorities require the identification and characterization of impurities above a certain threshold to ensure the safety and efficacy of the drug product.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous structure elucidation of these impurities, providing detailed information about the molecular framework.[3][4][5]

This application note provides a detailed protocol and analysis for the structure elucidation of a potential Ozagrel impurity, designated as **Ozagrel Impurity III**, using a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques. Based on commercially available reference standards, **Ozagrel Impurity III** is identified as ethyl 4-methylcinnamate (CAS No. 209334-21-4).

Hypothesized Structure of Ozagrel Impurity III

The structure of **Ozagrel Impurity III** is hypothesized to be ethyl 4-methylcinnamate, with the chemical formula C13H16O2. This compound is a plausible process-related impurity, potentially arising from the starting materials or intermediates in the synthesis of Ozagrel.



Ozagrel Structure:

(E)-3-(4-(1H-imidazol-1-ylmethyl)phenyl)prop-2-enoic acid

Hypothesized Ozagrel Impurity III Structure:

ethyl 4-methylcinnamate

Experimental Protocols Sample Preparation

- Weigh approximately 5-10 mg of the isolated Ozagrel Impurity III.
- Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- · Vortex the sample until fully dissolved.
- Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra are to be acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

3.2.1. 1D NMR Experiments

- ¹H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay (d1): 2.0 s
 - Acquisition Time: 4.0 s
 - Spectral Width: 20 ppm
- 13C NMR:



Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay (d1): 2.0 s

Acquisition Time: 1.5 s

Spectral Width: 240 ppm

3.2.2. 2D NMR Experiments

- COSY (Correlation Spectroscopy):
 - Pulse Program: cosygpqf
 - Number of Scans: 2
 - Relaxation Delay (d1): 1.5 s
 - Spectral Width (F1 and F2): 12 ppm
- HSQC (Heteronuclear Single Quantum Coherence):
 - Pulse Program: hsqcedetgpsisp2.3
 - Number of Scans: 4
 - o Relaxation Delay (d1): 1.5 s
 - Spectral Width (F2): 12 ppm
 - Spectral Width (F1): 165 ppm
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Pulse Program: hmbcgpndqf
 - Number of Scans: 8



o Relaxation Delay (d1): 1.5 s

Spectral Width (F2): 12 ppm

• Spectral Width (F1): 200 ppm

Data Presentation and Interpretation

The following tables summarize the expected quantitative NMR data for the hypothesized structure of **Ozagrel Impurity III** (ethyl 4-methylcinnamate).

¹H NMR Data (500 MHz, CDCl₃)

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-7	~ 7.65	d	~ 16.0	1H
H-2, H-6	~ 7.45	d	~ 8.0	2H
H-3, H-5	~ 7.20	d	~ 8.0	2H
H-8	~ 6.40	d	~ 16.0	1H
H-10	~ 4.25	q	~ 7.1	2H
H-4'	~ 2.40	S	-	3H
H-11	~ 1.33	t	~ 7.1	3H

¹³C NMR Data (125 MHz, CDCl₃)

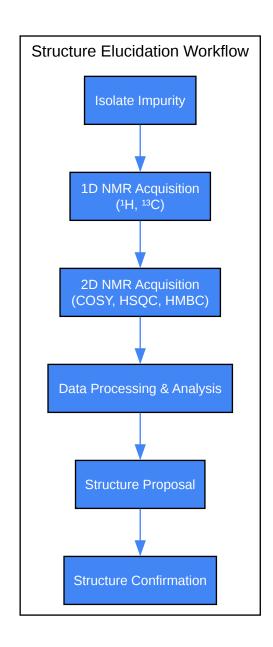


Carbon Assignment	Chemical Shift (δ, ppm)
C-9 (C=O)	~ 167.0
C-7 (=CH)	~ 144.5
C-4	~ 140.0
C-1	~ 131.5
C-2, C-6	~ 129.5
C-3, C-5	~ 128.0
C-8 (=CH)	~ 118.0
C-10 (-CH ₂ -)	~ 60.5
C-4' (-CH ₃)	~ 21.5
C-11 (-CH ₃)	~ 14.3

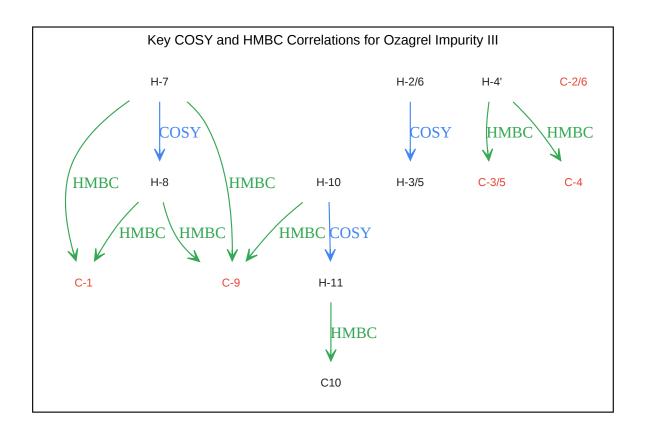
Structure Elucidation Workflow & Correlations

The following diagrams illustrate the workflow for structure elucidation and the key correlations observed in the 2D NMR spectra that confirm the structure of **Ozagrel Impurity III**.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. 209334-21-4|OZAGREL IMPURITY III|BLD Pharm [bldpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. veeprho.com [veeprho.com]
- 5. rsc.org [rsc.org]







• To cite this document: BenchChem. [Application Note: Elucidation of Ozagrel Impurity III Structure using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15234990#nmr-spectroscopy-for-ozagrel-impurity-iii-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com